4-Methyl(~13~C_6_)aniline
Description
4-Methyl(~13~C6)aniline is a carbon-13 isotopically labeled derivative of 4-methylaniline (p-toluidine), where six carbon atoms in the benzene ring are replaced with the stable isotope $^{13}\text{C}$. The compound retains the core structure of 4-methylaniline (C$6$H$5$NH$_2$ with a methyl group at the para position) but is distinguished by its isotopic labeling, which enables precise tracking in analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Properties
IUPAC Name |
4-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMPPFPUUCRFN-WBJZHHNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745993 | |
| Record name | 4-Methyl(~13~C_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.109 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313734-69-8 | |
| Record name | 4-Methyl(~13~C_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1313734-69-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl(~13~C_6_)aniline can be synthesized through several methods. One common method involves the nitration of toluene to form 4-nitrotoluene, followed by reduction to yield 4-methylaniline . The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using tin and hydrochloric acid or catalytic hydrogenation .
Industrial Production Methods
In industrial settings, this compound is produced on a large scale using similar methods. The nitration of toluene is performed in large reactors, and the reduction is carried out using efficient catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl(~13~C_6_)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: It can be reduced to form 4-methylcyclohexylamine.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: 4-Nitrotoluene, 4-nitrosotoluene.
Reduction: 4-Methylcyclohexylamine.
Substitution: 4-Bromo-4-methylaniline, 4-nitro-4-methylaniline, 4-sulfo-4-methylaniline.
Scientific Research Applications
4-Methyl(~13~C_6_)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for pharmaceutical compounds and is used in drug development.
Industry: It is used in the production of rubber processing chemicals, herbicides, and antioxidants.
Mechanism of Action
The mechanism of action of 4-Methyl(~13~C_6_)aniline involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physical Properties
Key Observations :
- The methyl group in 4-methylaniline increases hydrophobicity compared to aniline, reducing water solubility.
- Electron-donating groups (e.g., -CH$3$, -OCH$3$) slightly enhance basicity compared to electron-withdrawing groups (e.g., -NO$_2$) .
Reactivity in Chemical Reactions
Schiff Base Reactions
Studies using Kinnow peel powder as a green catalyst compared yields of Schiff base derivatives (Table 1) :
| Reactant Combination | Average Yield (%) |
|---|---|
| Aniline + Benzaldehyde | 85 |
| 4-Methoxyaniline + Benzaldehyde | 72 |
| 4-Methylaniline + 4-Methylbenzaldehyde | Not Reported |
Insights :
- Aniline derivatives with electron-donating groups (e.g., -CH$_3$) show lower yields than unsubstituted aniline due to steric hindrance and reduced nucleophilicity .
Reaction with OH Radicals
Kinetic studies reveal the following rate constants ($k_{\text{total}}$) at 300 K :
| Compound | $k_{\text{total}}$ (cm$^3$/s) |
|---|---|
| Aniline | $1.2 \times 10^{-10}$ |
| 4-Methylaniline | $2.04 \times 10^{-11}$ |
| Toluene (C$6$H$5$CH$_3$) | $1.8 \times 10^{-12}$ |
Mechanistic Insights :
- The amino group (-NH$_2$) in aniline enhances reactivity with OH radicals via H-abstraction pathways.
- The methyl group in 4-methylaniline slightly reduces reactivity compared to aniline but increases it relative to toluene due to resonance stabilization .
Pharmaceutical Chemistry
- 4-Methylaniline Derivatives: Substitution at the 4-position (e.g., 4-methyl-3-(morpholinosulfonyl)aniline) enhances antagonistic activity in drug candidates targeting nuclear receptors .
- Isotopic Labeling : $^{13}\text{C}$-labeled 4-methylaniline enables tracking of drug metabolites in pharmacokinetic studies .
Environmental Monitoring
Environmental and Toxicological Profiles
Key Findings :
- The methyl group in 4-methylaniline increases lipophilicity, raising bioaccumulation risks compared to aniline .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
